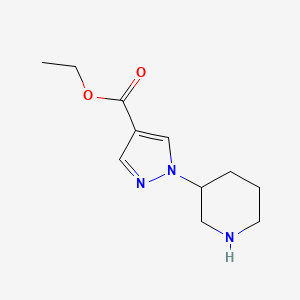

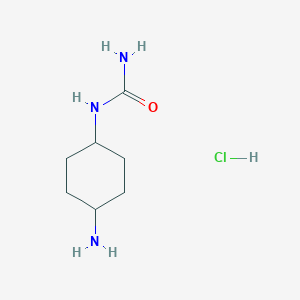

ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years . Various methods have been developed for the synthesis of substituted piperidines . For instance, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It’s an important synthetic medicinal block for drug construction .Chemical Reactions Analysis

Piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique

Pharmacology: Drug Design and Development

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate: is a compound that can be instrumental in the design and development of new pharmaceuticals. Its structure allows for the creation of various derivatives that can act as potent inhibitors or activators of biological targets . For instance, piperidine derivatives have been explored for their potential as dual inhibitors in cancer therapy, targeting specific kinases resistant to other drugs .

Medicinal Chemistry: Synthesis of Therapeutic Agents

In medicinal chemistry, this compound serves as a building block for synthesizing therapeutic agents. Its piperidine moiety is a common feature in many drugs, and modifications to the pyrazole ring can lead to compounds with diverse biological activities. This versatility makes it a valuable scaffold for developing new medications with improved efficacy and safety profiles .

Organic Synthesis: Methodology Development

Organic chemists utilize ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate to develop new synthetic methodologies. It can undergo various chemical reactions, such as cyclization, hydrogenation, and multicomponent reactions, to yield complex molecules. These methodologies can streamline the synthesis of complex natural products and other biologically active molecules .

Chemical Biology: Molecular Probes

In chemical biology, this compound can be used to create molecular probes. By attaching fluorescent groups or other reporting features to the molecule, researchers can track its interaction with biological systems. This helps in understanding the molecular basis of diseases and the action mechanism of drugs .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to interact with enzymes makes it a candidate for studying enzyme inhibition. By modifying the ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate structure, researchers can investigate how changes affect enzyme binding and activity. This is crucial for the discovery of new enzyme inhibitors that can serve as drugs .

Drug Discovery: Lead Compound Optimization

In the drug discovery process, ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate can be used as a lead compound. Its core structure can be optimized through various chemical modifications to improve its drug-like properties, such as potency, selectivity, and pharmacokinetics. This optimization process is essential for transforming a promising molecule into a viable drug candidate .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that piperidine derivatives have various modes of action depending on their specific structure and the target they interact with .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in many classes of pharmaceuticals .

Result of Action

Piperidine derivatives are known to have various effects at the molecular and cellular level, depending on their specific structure and the target they interact with .

Propriétés

IUPAC Name |

ethyl 1-piperidin-3-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-6-13-14(8-9)10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGRUUPJAVOOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)

![tert-butyl N-[6-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B1377095.png)

![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)

![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)

![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)

![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)

![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B1377116.png)